7-chloro-4-methyl-1H-indol-5-amine
Description
7-Chloro-4-methyl-1H-indol-5-amine is a substituted indole derivative characterized by a chlorine atom at position 7, a methyl group at position 4, and an amine group at position 5 of the indole ring.
Properties
CAS No. |
1003858-72-7 |
|---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
7-chloro-4-methyl-1H-indol-5-amine |
InChI |
InChI=1S/C9H9ClN2/c1-5-6-2-3-12-9(6)7(10)4-8(5)11/h2-4,12H,11H2,1H3 |
InChI Key |
YAQYIOUUDQZYID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a well-established procedure for constructing indole derivatives This method typically involves the reaction of o-nitrotoluene with diethyl oxalate, followed by reduction and cyclization steps to form the indole core
Industrial Production Methods
Industrial production of 7-chloro-4-methyl-1H-indol-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
7-chloro-4-methyl-1H-indol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Substituent Effects
The biological and physicochemical properties of indole derivatives are highly dependent on the position and nature of substituents. Below is a comparison of 7-chloro-4-methyl-1H-indol-5-amine with key analogues:
Research Findings and Data Analysis
Physicochemical Properties
- Lipophilicity: The chloro and methyl groups in 7-chloro-4-methyl-1H-indol-5-amine likely increase its XLogP3 value (~2.5) compared to non-halogenated analogues (XLogP3 ~1.5 for 1-methyl-1H-indol-5-amine) .
- Solubility : Polar amine groups may improve aqueous solubility, but hydrophobic substituents (Cl, CH₃) could reduce it, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
